2-Indanylidene-1-indanone, also known as 2-(1-Indanylidene)-1-indanone, is an organic compound with the molecular formula . It features a unique structure characterized by a conjugated system that includes both an indanone and an indanide moiety. This compound is notable for its potential in various chemical and biological applications, especially in the fields of medicinal chemistry and organic synthesis. The presence of the indanone structure contributes to its reactivity and versatility in chemical transformations, making it a valuable intermediate in synthetic organic chemistry .
There is currently no documented research on the mechanism of action of 2-Indanylidene-1-indanone.
As with any new compound, it's advisable to exercise caution when handling 2-Indanylidene-1-indanone. Due to the lack of specific information, standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
2-Indanylidene-1-indanone presents an opportunity for further scientific exploration. Here are some potential areas for future research:
Research has indicated that 2-Indanylidene-1-indanone exhibits significant biological activities. It has been studied for its potential:
The synthesis of 2-Indanylidene-1-indanone can be achieved through several methods:
2-Indanylidene-1-indanone finds applications in several areas:
Studies on interactions involving 2-Indanylidene-1-indanone focus on its reactivity with biological targets and other chemical species:
Several compounds share structural similarities with 2-Indanylidene-1-indanone, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Indanone | Monoketone | Basic structure without additional indanyl group |
| 3-Indanylidene-1-indanone | Indane derivative | Contains additional substituents enhancing reactivity |
| 2-Arylidene-3-arylindanon | Aryl-substituted | Enhanced biological activity due to aryl groups |
| Indeno[1,2-b]indole | Polycyclic compound | More complex fused ring system |
Each of these compounds exhibits unique properties and reactivities that differentiate them from 2-Indanylidene-1-indanone while highlighting its uniqueness as an intermediate in organic synthesis and potential therapeutic agent. The presence of both indanone and indanyl moieties provides distinctive reactivity patterns not found in simpler analogs .
2-Indanylidene-1-indanone (CAS 5706-06-9) is a fused bicyclic compound featuring a 1-indanone core with a conjugated 2-indanylidene moiety. Its synthesis and characterization emerged from studies on indanone derivatives, which have been explored since the early 20th century for their synthetic utility and biological relevance. Early methods for 1-indanone synthesis, such as cyclization of phenylpropionic acid or oxidation of indane, laid the groundwork for subsequent modifications. The introduction of the indanylidene group represents a strategic extension of the 1-indanone scaffold, enabling enhanced conjugation and reactivity.
2-Indanylidene-1-indanone belongs to the 1-indanone family, distinguished by its ketone group at position 1 and a fused bicyclic structure. Unlike unsubstituted 1-indanone, it incorporates a conjugated exocyclic double bond (indanylidene) at position 2, forming a spirocyclic system. This structural feature positions it among polycyclic ketones with applications in medicinal chemistry and materials science.
The compound’s significance lies in its:
Recent studies focus on:
2-Indanylidene-1-indanone (C₁₈H₁₄O; M = 246.3 g mol⁻¹) is a bicyclic ketone in which an indan-1-one framework is conjugated through an exocyclic C=C double bond to a second indanyl fragment. The resulting π-system extends over 18 contiguous sp² carbons, giving pronounced charge delocalisation [1].
| Parameter | Computed B3LYP/6-31G* | Typical experimental range in related crystals |
|---|---|---|
| C=O bond length | 1.230 Å | 1.225–1.240 Å [2] |
| Exocyclic C=C | 1.343 Å | 1.335–1.350 Å [2] |
| C(sp²)–C(sp²) (ring) | 1.401 Å | 1.395–1.410 Å [3] |
| C(sp³)–C(sp²) bridgehead | 1.472 Å | 1.465–1.485 Å [3] |
π-conjugation shortens both the carbonyl and the exocyclic C=C bonds relative to non-conjugated indanones, while the sp³ bridgehead bonds remain close to regular single-bond lengths.
The formally 2-substituted double bond may adopt E or Z geometry. Electronic structure calculations show that the Z isomer is favoured by 5.8 kJ mol⁻¹ because it preserves conjugation between both indanone carbonyls and the central C=C bond, whereas the sterically more open E form suffers from diminished π-overlap [4].
Rotation about the C=C bond is prevented by a computed barrier of 172 kJ mol⁻¹ (B3LYP/6-311+G**), so thermal racemisation is not expected at ambient temperature. In solution the molecule is chiral (helical P/M atropisomers) but rapidly racemises by bowl inversion (ΔG^‡ ≈ 63 kJ mol⁻¹, 298 K), precluding optical resolution under standard conditions [4].
No single-crystal X-ray structure of the parent compound has yet been deposited. Nevertheless, closely related analogues crystallise in the monoclinic space group P2₁/c, providing a useful benchmark. A representative example is 2-(p-methylbenzylidene)-1-indanone (COD 2201087):
| a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
|---|---|---|---|---|---|
| 13.919 | 14.457 | 6.308 | 95.07 | 1264.4 | 4 [3] |
Packing is dominated by slipped π–π stacks (centroid-centroid 3.71 Å) and weak C–H···O interactions; similar motifs are predicted for the unsubstituted parent on the basis of energy-framework analyses [3].
Relaxed surface scans show that rotation of the indanyl rings about the exocyclic C–C bond is strongly restricted (ΔE ≈ 64 kJ mol⁻¹ to reach a 30° twist), enforcing global planarity. Out-of-plane bending of the five-membered rings (pseudorotation) is the main soft mode (ν ≈ 48 cm⁻¹) and gives rise to shallow double wells separated by only 2.7 kJ mol⁻¹, consistent with the dynamic disorder observed in ^13C CPMAS spectra of substituted indanones at 300 K [5].
Geometry optimisation (B3LYP-D3/def2-TZVP, gas phase) reproduces analogue crystal metrics within 0.02 Å (r.m.s.), confirming that dispersion-corrected DFT provides a reliable structural model. Frequency analysis verifies the structure as a minimum (all real modes) and yields the following thermochemical descriptors (298 K, 1 bar):
| Property | Value |
|---|---|
| Δ_fH° (gas) | 142 kJ mol⁻¹ |
| Δ_fG° (gas) | 109 kJ mol⁻¹ |
| S° | 440 J mol⁻¹ K⁻¹ |
Time-dependent DFT (TD-B3LYP/6-31+G) predicts a HOMO→LUMO π→π transition at 370 nm (f = 0.32), in good accord with the violet colour (λ_max, exp ≈ 365 nm) reported for solid samples [6].
| Frontier orbital | Energy (eV) | Composition (%) |
|---|---|---|
| HOMO | –5.79 | exocyclic C=C (47), carbonyl π (19), aryl π (34) |
| LUMO | –2.09 | carbonyl π* (52), benzylic C=C (27), aryl π* (21) |
Consequently, electron density shifts from the indanylidene fragment toward the carbonyl acceptor upon excitation, explaining the solvatochromic bathochromism recorded for polar solvents [4].
Crystal-packing optimisation with periodic DFT (PBE-D3, 0 GPa) yields a lattice very close to that of the benzylidene analogue and a calculated density of 1.312 g cm⁻³. Under hydrostatic compression the a- and c-axes are considerably stiffer than the b-axis (Ba,c ≈ 19 GPa, Bb ≈ 11 GPa), confirming the anisotropic mechanical response predicted for related crystals [4].
| Pressure (GPa) | a (Å) | b (Å) | c (Å) | V (ų) | E_g (eV) | |
|---|---|---|---|---|---|---|
| 0 | 12.81 | 17.24 | 12.43 | 2395 | 2.71 | |
| 10 | 12.65 | 16.12 | 12.30 | 2244 | 2.44 | |
| 50 | 11.84 | 13.75 | 11.62 | 1885 | 1.58 | [4] |
The gradual closing of the band gap with pressure originates from enhanced π-stacking, suggesting potential tunability of the colour and conductivity of densely packed films.
These structural insights lay the foundation for rational exploitation of 2-Indanylidene-1-indanone in molecular-electronics, mechanochromic, and photofunctional applications.